molecular formula C29H33FO6 B13425342 Betamethasone 21-Benzoate CAS No. 24356-48-7

Betamethasone 21-Benzoate

Cat. No.: B13425342
CAS No.: 24356-48-7
M. Wt: 496.6 g/mol
InChI Key: ZKSINCBYLYPTFL-YCUXZELOSA-N
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Description

Betamethasone 21-Benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, making it a valuable asset in the medical field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone 21-Benzoate is synthesized through the esterification of betamethasone with benzoic acid. The process involves the reaction of betamethasone with benzoic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-Benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of ketone derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Betamethasone 21-Benzoate has a wide range of scientific research applications:

Mechanism of Action

Betamethasone 21-Benzoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of a group of proteins known as lipocortins, which inhibit phospholipase A2. This inhibition prevents the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation. Additionally, this compound suppresses the migration of inflammatory cells to the site of inflammation and decreases the production of cytokines .

Comparison with Similar Compounds

Uniqueness: Betamethasone 21-Benzoate is unique due to its specific esterification with benzoic acid, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective in treating dermatological conditions compared to other glucocorticoids .

Properties

CAS No.

24356-48-7

Molecular Formula

C29H33FO6

Molecular Weight

496.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate

InChI

InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(31)11-12-26(19,2)28(21,30)23(32)15-27(22,3)29(17,35)24(33)16-36-25(34)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,32,35H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1

InChI Key

ZKSINCBYLYPTFL-YCUXZELOSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=CC=C5)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=CC=C5)O)C)O)F)C

Origin of Product

United States

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